molecular formula C19H20N2O4 B2405027 N1-benzyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide CAS No. 1421509-07-0

N1-benzyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide

Cat. No. B2405027
CAS RN: 1421509-07-0
M. Wt: 340.379
InChI Key: XFZBSTUCJSURBI-UHFFFAOYSA-N
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Description

N1-benzyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide, commonly known as DBF, is a synthetic compound that has gained significant attention in the field of scientific research. DBF belongs to the class of oxalamide derivatives and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Reactivity

N1-benzyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide, as a chemical entity, is not directly mentioned in available literature. However, related research on dihydrobenzofuran derivatives and their synthesis provides insights into possible applications of such compounds in scientific research. For instance, the intramolecular trapping of benzynes by hydroxyl functions has been used to derive dihydrobenzofurans, showcasing a method that could potentially apply to the synthesis of N1-benzyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide (Birkett, Knight, & Mitchell, 1993). Additionally, the synthesis and oxidation of tetrahydrobenzofurans have been studied, indicating a pathway for modifying dihydrobenzofuran derivatives, which may relate to the compound 's potential modifications or synthesis pathways (Levai et al., 2002).

Anticancer and Antitubulin Activity

Dihydrobenzofuran lignans, closely related to N1-benzyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide, have been evaluated for potential anticancer activity. These compounds showed promising activity in leukemia and breast cancer cell lines, inhibiting mitosis at micromolar concentrations through interactions at the colchicine binding site of tubulin. This suggests that similar dihydrobenzofuran derivatives could have potential as antitumor agents that inhibit tubulin polymerization (Pieters et al., 1999).

Antioxidant and Antibacterial Properties

Functionalized sulfur-containing heterocyclic analogs with hydroxyl-containing benzo[b]thiophene derivatives have demonstrated selectivity towards laryngeal cancer cells, showing that modifications to these structures can enhance their anticancer activity. This indicates the broader potential of dihydrobenzofuran analogs in cancer therapy, particularly when combined with other drugs for effective chemotherapy (Haridevamuthu et al., 2023). Furthermore, certain derivatives synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have shown antibacterial activities against both Gram-positive and Gram-negative bacteria, suggesting potential antimicrobial applications of related compounds (Bildirici, Şener, & Tozlu, 2007).

properties

IUPAC Name

N-benzyl-N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-16(14-6-7-17-15(10-14)8-9-25-17)12-21-19(24)18(23)20-11-13-4-2-1-3-5-13/h1-7,10,16,22H,8-9,11-12H2,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZBSTUCJSURBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-benzyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide

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